LolCDE-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

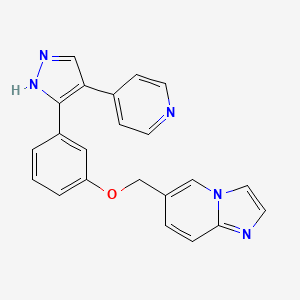

Molecular Formula |

C22H17N5O |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

6-[[3-(4-pyridin-4-yl-1H-pyrazol-5-yl)phenoxy]methyl]imidazo[1,2-a]pyridine |

InChI |

InChI=1S/C22H17N5O/c1-2-18(22-20(13-25-26-22)17-6-8-23-9-7-17)12-19(3-1)28-15-16-4-5-21-24-10-11-27(21)14-16/h1-14H,15H2,(H,25,26) |

InChI Key |

YLDQINRBVJGXGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CN3C=CN=C3C=C2)C4=C(C=NN4)C5=CC=NC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Probing the Gatekeeper: A Technical Guide to the Mechanism of LolCDE Inhibitors on Lipoprotein Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

The LolCDE complex, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, represents a critical chokepoint in the outer membrane biogenesis pathway. Its primary function is to facilitate the transport of lipoproteins from the inner membrane to the periplasmic chaperone LolA, initiating their journey to the outer membrane.[1][2] The essential nature of this process for bacterial viability has made the LolCDE complex a compelling target for the development of novel antimicrobial agents.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of small-molecule inhibitors targeting the LolCDE complex, using publicly available data on well-characterized compounds as exemplars. While the specific designation "LolCDE-IN-2" is not found in the reviewed literature, this document will focus on compounds with a similar inhibitory profile, such as the pyrrolopyrimidione G0507 and various pyridine-imidazole compounds.[1][3]

Core Mechanism of Action

Small-molecule inhibitors of the LolCDE complex disrupt the lipoprotein transport pathway, leading to the accumulation of mature lipoproteins in the inner membrane and ultimately causing cell death.[3][5] Genetic and biochemical evidence strongly suggests that these compounds directly bind to the LolCDE complex.[1][3] Mutations conferring resistance to these inhibitors consistently map to the genes encoding the components of the LolCDE transporter: lolC, lolD, and lolE.[1][3]

The primary mode of action involves the inhibition of the release of outer membrane-destined lipoproteins from the inner membrane to the periplasmic chaperone LolA.[1] This disruption of lipoprotein trafficking triggers a cascade of events, including the induction of the extracytoplasmic σE stress response and observable morphological changes in the bacteria, such as swelling of the periplasmic space.[3][5]

Quantitative Data on LolCDE Inhibitor Activity

The following tables summarize the quantitative data from key experiments characterizing the activity of representative LolCDE inhibitors.

Table 1: Inhibition of Lpp Release from Spheroplasts

| Compound | Concentration (µM) | Inhibition of Lpp Release (%) | Reference Organism |

| Pyridine-imidazole 1 | 25 | ~50 | E. coli ΔtolC |

| Pyridine-imidazole 2 | 25 | ~75 | E. coli ΔtolC |

Data adapted from studies on pyridine-imidazole inhibitors, demonstrating their ability to block the transfer of the lipoprotein Lpp from the inner membrane (in spheroplasts) to purified LolA.[1]

Table 2: Stimulation of LolCDE ATPase Activity

| Compound | Concentration (µM) | Fold Stimulation of ATPase Activity | LolCDE Variant |

| G0507 | 10 | ~2.5 | Wild-type |

| G0507 | 10 | No stimulation | LolCQ258K |

Data adapted from studies on the pyrrolopyrimidione G0507. This compound has been shown to bind to the LolCDE complex and stimulate its ATPase activity in the wild-type, an effect that is abrogated by a resistance-conferring mutation.[3][6]

Key Experimental Protocols

1. Spheroplast Lipoprotein Release Assay

This assay is crucial for determining if an inhibitor blocks the transfer of lipoproteins from the inner membrane to LolA.

-

Objective: To measure the release of a specific lipoprotein (e.g., Lpp) from E. coli spheroplasts in the presence of purified LolA and a test compound.

-

Methodology:

-

Prepare spheroplasts from an appropriate E. coli strain (e.g., ΔtolC to increase compound accumulation).[1]

-

Incubate the spheroplasts with the test compound at various concentrations.

-

Add purified LolA to the spheroplast suspension to initiate lipoprotein transfer.

-

Separate the spheroplasts (containing unreleased Lpp) from the supernatant (containing the LolA-Lpp complex) by centrifugation.

-

Analyze the amount of Lpp in the supernatant and the spheroplast pellet by SDS-PAGE and immunoblotting.[1]

-

2. In Vitro ATPase Activity Assay

This assay assesses the direct interaction of an inhibitor with the LolCDE complex and its effect on ATP hydrolysis.

-

Objective: To measure the rate of ATP hydrolysis by purified and reconstituted LolCDE complex in the presence of a test compound.

-

Methodology:

-

Purify the LolCDE complex using affinity chromatography.

-

Reconstitute the purified complex into proteoliposomes.

-

Incubate the reconstituted LolCDE with the test compound.

-

Initiate the ATPase reaction by adding ATP.

-

Measure the amount of inorganic phosphate released over time using a colorimetric method (e.g., malachite green assay).[3]

-

Visualizing the Mechanism and Experimental Workflow

Diagram 1: The Lol Lipoprotein Transport Pathway

References

- 1. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The LolCDE Complex: A Gatekeeper for Gram-Negative Bacterial Lipoprotein Trafficking

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The LolCDE complex is an essential ATP-binding cassette (ABC) transporter embedded in the inner membrane of Gram-negative bacteria. It plays a pivotal role in the localization of lipoproteins (Lol) pathway, a critical process for the biogenesis and maintenance of the bacterial outer membrane. By selectively extracting outer membrane-destined lipoproteins from the inner membrane and transferring them to the periplasmic chaperone LolA, the LolCDE complex acts as a crucial gatekeeper, ensuring the integrity of the bacterial cell envelope. Its essentiality and conservation among Gram-negative pathogens have made it an attractive target for the development of novel antibiotics. This guide provides a comprehensive overview of the function, mechanism, and structural biology of the LolCDE complex, with a focus on quantitative data and detailed experimental methodologies.

Core Function and Significance

The primary function of the LolCDE complex is to mediate the first step in the transport of lipoproteins from the inner membrane (IM) to the outer membrane (OM) in Gram-negative bacteria.[1][2][3] Lipoproteins are a class of proteins anchored to membranes by covalently attached lipid moieties and are involved in a wide array of vital physiological activities, including nutrient uptake, signal transduction, and multidrug resistance.

The Lol pathway, consisting of five proteins (LolA-E), ensures the correct localization of these lipoproteins.[1] The LolCDE complex, an ABC transporter, initiates this pathway by recognizing and selectively extracting OM-destined lipoproteins from the outer leaflet of the IM.[1][4] This process is an energy-dependent mechanism driven by the hydrolysis of ATP in the cytoplasm.[1][5]

Substrate recognition by LolCDE is highly specific. The complex distinguishes between lipoproteins destined for the outer membrane and those that are to be retained in the inner membrane. This specificity is determined by the amino acid sequence at the N-terminus of the mature lipoprotein, specifically the residues at the +2 and +3 positions relative to the acylated cysteine.[1] Lipoproteins containing an aspartate residue at the +2 position, known as the "Lol avoidance signal," are not recognized by LolCDE and therefore remain in the inner membrane.[6]

The essential nature of the LolCDE complex for the viability of many Gram-negative bacteria underscores its importance as a potential antimicrobial target.[6][7] Inhibition of LolCDE function disrupts the proper assembly of the outer membrane, leading to cell envelope stress and ultimately cell death.[2][8] This has spurred significant interest in the development of small-molecule inhibitors that specifically target this complex.[7][8]

Structural Organization and Mechanism of Action

The LolCDE complex is a hetero-oligomeric transporter composed of three distinct proteins: LolC, LolD, and LolE. LolC and LolE are transmembrane domains (TMDs) that form a V-shaped cavity within the inner membrane for lipoprotein binding.[1] LolD is a nucleotide-binding domain (NBD) located in the cytoplasm that is responsible for ATP hydrolysis.[9][10] The complex exists as a LolC-LolE heterodimer associated with a LolD homodimer.

Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of the LolCDE complex in various functional states, including apo (unbound), lipoprotein-bound, and nucleotide-bound forms.[1][11][4] These structures have revealed the dynamic conformational changes that occur throughout the transport cycle.

The proposed mechanism of action for the LolCDE complex can be summarized in the following steps:

-

Lipoprotein Binding: In its apo, outward-facing conformation, the V-shaped cavity formed by LolC and LolE is accessible from the periplasmic side of the inner membrane.[1] An OM-destined lipoprotein, with its triacylated N-terminus, enters this cavity.[1][12] The binding is primarily dictated by the three acyl chains and the first few residues of the mature lipoprotein.[1]

-

ATP Binding and Conformational Change: The binding of two ATP molecules to the LolD homodimer in the cytoplasm induces a significant conformational change in the complex.[6][13] The NBDs dimerize, and this movement is transmitted to the TMDs, causing the V-shaped cavity to close on the periplasmic side and open towards the periplasm.[6]

-

Lipoprotein Release and Transfer to LolA: The conformational change facilitates the extraction of the lipoprotein from the inner membrane and its subsequent transfer to the periplasmic chaperone, LolA.[1][2] LolA binds to the periplasmic domain of LolC to receive the lipoprotein.[5]

-

ATP Hydrolysis and Resetting: Hydrolysis of ATP to ADP and inorganic phosphate by LolD causes the NBDs to separate, resetting the LolCDE complex to its initial outward-facing conformation, ready for another cycle of lipoprotein transport.[10][14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the function of the LolCDE complex.

Table 1: ATPase Activity of LolCDE

| Condition | ATP Hydrolysis Rate (nmol/min/mg) | Reference |

| Purified LolCDE in detergent | ~150 | [5] |

| Purified LolCDE in liposomes | ~250 | [5] |

| LolCDE in proteoliposomes with cardiolipin (2 mM Mg²⁺) | Low | [14] |

| LolCDE in proteoliposomes with cardiolipin (10 mM Mg²⁺) | High | [14] |

Table 2: Substrate Binding and Inhibition

| Molecule | Parameter | Value | Reference |

| Lipoprotein (general) | Binding Stoichiometry to LolCDE | 1:1 | [9] |

| Lolamycin (inhibitor) | Target | LolCDE | [7] |

| Pyridineimidazole compounds (inhibitors) | Target | LolC or LolE subunit of LolCDE | [2][8] |

| G0507 (inhibitor) | Target | LolCDE | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the LolCDE protein complex, based on published literature.

Expression and Purification of the LolCDE Complex

This protocol describes a general method for the overexpression and purification of the E. coli LolCDE complex.

-

Gene Cloning and Expression Vector: The genes encoding lolC, lolD, and lolE are cloned into a suitable expression vector, such as pBAD22, often with a C-terminal Strep-tag II on LolD for affinity purification.[1]

-

Bacterial Strain and Growth: The expression plasmid is transformed into an appropriate E. coli strain, such as BL21(DE3). Cells are grown in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C until the optical density at 600 nm (OD₆₀₀) reaches approximately 1.0.[1]

-

Protein Expression Induction: Protein expression is induced by the addition of an inducer, such as 0.05% (w/v) L-arabinose, and the culture is incubated at a lower temperature (e.g., 18°C) for an extended period (e.g., 14 hours).[1]

-

Cell Harvesting and Membrane Preparation: Cells are harvested by centrifugation and resuspended in a buffer containing 20 mM Tris-HCl (pH 8.0) and 150 mM NaCl.[1] Cell lysis is performed using a French press or sonication, and the cell debris is removed by low-speed centrifugation. The supernatant is then ultracentrifuged to pellet the cell membranes.

-

Solubilization: The membrane pellet is resuspended in a solubilization buffer containing a detergent, such as 1% (w/v) n-dodecyl-β-D-maltoside (DDM), along with protease inhibitors.

-

Affinity Chromatography: The solubilized protein is loaded onto a Strep-Tactin affinity column. The column is washed with a buffer containing a lower concentration of DDM (e.g., 0.05%). The LolCDE complex is then eluted with a buffer containing d-Desthiobiotin.[1]

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities.

Nanodisc Reconstitution

This protocol describes the reconstitution of the purified LolCDE complex into nanodiscs for structural and functional studies.

-

Lipid Film Preparation: A lipid mixture, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG), is dissolved in chloroform, and the solvent is evaporated under a stream of nitrogen to form a thin lipid film.[1]

-

Solubilization of Lipids: The lipid film is solubilized in a buffer containing a detergent, typically the same one used for protein purification.

-

Reconstitution Mixture: The purified LolCDE complex, the solubilized lipids, and a membrane scaffold protein (MSP) are mixed at a specific molar ratio.

-

Detergent Removal: Detergent is removed from the reconstitution mixture by incubation with bio-beads, which triggers the self-assembly of nanodiscs.

-

Purification of Nanodiscs: The reconstituted nanodiscs are purified from empty nanodiscs and protein aggregates using size-exclusion chromatography.

In Vitro Lipoprotein Transport Assay

This assay measures the ability of the LolCDE complex to transfer a lipoprotein to LolA.

-

Preparation of Spheroplasts: E. coli spheroplasts, which lack the outer membrane, are prepared by treating cells with lysozyme and EDTA.

-

Assay Reaction: The spheroplasts are incubated with purified LolA and ATP in the presence or absence of a LolCDE inhibitor.[2]

-

Separation of LolA-Lipoprotein Complex: After the reaction, the soluble fraction containing the LolA-lipoprotein complex is separated from the spheroplasts by centrifugation.

-

Detection: The amount of lipoprotein transferred to LolA is quantified by SDS-PAGE and immunoblotting using an antibody specific to the lipoprotein.[2]

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the LolCDE complex.

-

Reaction Mixture: The purified LolCDE complex (in detergent or reconstituted in liposomes) is incubated in a reaction buffer containing ATP and MgCl₂.[1][14]

-

Inorganic Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is measured over time using a colorimetric method, such as the malachite green assay.

-

Calculation of Activity: The ATPase activity is calculated as the rate of phosphate release per unit of protein per unit of time.

Visualizations

Signaling Pathways and Logical Relationships

Caption: The Lol lipoprotein transport pathway in Gram-negative bacteria.

Experimental Workflow: LolCDE Purification and Reconstitution

Caption: Workflow for the purification and nanodisc reconstitution of the LolCDE complex.

Conclusion and Future Directions

The LolCDE protein complex is a master regulator of lipoprotein trafficking in Gram-negative bacteria, playing an indispensable role in the maintenance of the outer membrane. Its intricate mechanism, involving substrate recognition, ATP-driven conformational changes, and interaction with periplasmic chaperones, has been significantly elucidated through structural and biochemical studies. The wealth of available data not only deepens our fundamental understanding of bacterial cell envelope biogenesis but also provides a solid foundation for the rational design of novel antibiotics.

Future research should focus on several key areas. Firstly, the development of more potent and specific LolCDE inhibitors is crucial for translating this knowledge into clinical applications. Secondly, a more detailed understanding of the dynamic interactions between LolCDE, its lipoprotein substrates, and the chaperone LolA will provide further insights into the transport mechanism. Finally, investigating the diversity of LolCDE function and regulation across different species of Gram-negative bacteria may reveal new avenues for therapeutic intervention against a broader range of pathogens. The continued exploration of the LolCDE complex holds immense promise for addressing the growing challenge of antibiotic resistance.

References

- 1. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of LolCDE inhibitors as microbiome-sparing gram-negative-selective antibiotics | IDEALS [ideals.illinois.edu]

- 8. Small-molecule inhibitors of gram-negative lipoprotein trafficking discovered by phenotypic screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel ligand bound ABC transporter, LolCDE, provides insights into the molecular mechanisms underlying membrane detachment of bacterial lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Structural basis for bacterial lipoprotein relocation by the transporter LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Diverse effects of phospholipids on lipoprotein sorting and ATP hydrolysis by the ABC transporter LolCDE complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

LolCDE-IN-2: A Technical Guide to a Novel Inhibitor of Lipoprotein Transport in Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The Localization of lipoprotein (Lol) pathway, essential for the transport of lipoproteins to the outer membrane, represents a promising target for novel antibiotics. This technical guide provides an in-depth analysis of LolCDE-IN-2, a small-molecule inhibitor of the LolCDE complex, a critical component of this pathway. We will explore its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the underlying biological and experimental frameworks.

The Lol Pathway: A Critical Hub for Gram-negative Bacterial Viability

In Gram-negative bacteria, the outer membrane serves as a crucial barrier, and its integrity is maintained by a variety of components, including lipoproteins.[1] These lipoproteins are involved in a myriad of essential cellular functions, from nutrient acquisition to maintaining cell envelope integrity.[1][2] The Lol pathway is a highly conserved and essential system responsible for the transport of these lipoproteins from the inner membrane to the outer membrane.[1][3]

The pathway is initiated by the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane.[1][2][4] This complex is composed of one copy each of the membrane-spanning subunits LolC and LolE, and two copies of the ATPase subunit LolD.[1][5] The LolCDE complex recognizes and extracts mature, triacylated lipoproteins destined for the outer membrane.[6] This process is energized by the hydrolysis of ATP by the LolD subunits.[7][8]

Once extracted, the lipoprotein is transferred to a periplasmic chaperone, LolA.[1][5][9] The soluble LolA-lipoprotein complex then traverses the periplasm to the outer membrane.[9] At the outer membrane, the lipoprotein is received by the outer membrane receptor LolB, which facilitates its final insertion into the inner leaflet of the outer membrane.[1][5]

This compound: A Pyridineimidazole-Based Inhibitor

Through high-throughput phenotypic screening, a novel class of pyridineimidazole compounds was discovered to inhibit the growth of Escherichia coli.[1][3] this compound (referred to as compound 2 in several studies) is a potent analog from this class.[3] These compounds represent the first reported inhibitors of the LolCDE complex, a previously unexploited therapeutic target.[1]

Mechanism of Action

This compound exerts its antibacterial effect by directly targeting the LolCDE complex.[1] This inhibition blocks the release of outer membrane-destined lipoproteins from the inner membrane.[1] The accumulation of lipoproteins in the inner membrane disrupts the biogenesis of the outer membrane, leading to increased permeability and eventual cell death.[6] The mode of action is consistent with the morphological changes observed in treated bacteria, such as the swelling of the periplasmic space at the bacterial poles.[10]

Quantitative Data

The antibacterial activity of this compound and its parent compound has been evaluated against a panel of Gram-negative pathogens. The Minimum Inhibitory Concentrations (MICs) are summarized below.

| Compound | Escherichia coli (ΔtolC) | Haemophilus influenzae | Pseudomonas aeruginosa | Klebsiella pneumoniae | Acinetobacter baumannii |

| This compound (Compound 2) | 0.25 µg/mL | 1 µg/mL | > 64 µg/mL | > 64 µg/mL | > 64 µg/mL |

| Compound 1 | 2 µg/mL | 4 µg/mL | > 64 µg/mL | > 64 µg/mL | > 64 µg/mL |

Data sourced from McLeod et al., 2015 and other studies. The ΔtolC mutant of E. coli is often used to increase the permeability of the outer membrane to small molecules.[1][3]

Experimental Protocols

The identification of the LolCDE complex as the target of this compound was elucidated through a combination of genetic and biochemical approaches.

Resistance Mutation Mapping

A key experiment to identify the target of a novel antibiotic is to select for and sequence resistant mutants.

-

Selection of Resistant Mutants: E. coli (typically a strain with enhanced permeability like ΔtolC) is plated on agar containing concentrations of this compound at multiples of the MIC (e.g., 8x MIC).[1]

-

Isolation and Verification: Colonies that grow are isolated, and their resistance is verified by re-testing the MIC.

-

Whole-Genome Sequencing: The entire genomes of stably resistant isolates are sequenced.[1]

-

Mutation Identification: The sequences of the resistant isolates are compared to the parental strain to identify mutations. For this compound, resistant isolates consistently showed single amino acid substitutions in either LolC or LolE.[1]

In Vitro Lipoprotein Release Assay (Spheroplast Assay)

To biochemically confirm that this compound inhibits the function of the LolCDE complex, an assay measuring the release of a specific lipoprotein (Lpp) from spheroplasts was employed.[1][3]

-

Spheroplast Preparation: E. coli cells are treated to remove the outer membrane, leaving spheroplasts which consist of the inner membrane and cytoplasm.[1][3]

-

Incubation: Spheroplasts are incubated with purified periplasmic chaperone LolA, ATP, and either this compound or a control solvent (DMSO).[1][3]

-

Separation: The reaction mixture is centrifuged to separate the spheroplasts from the supernatant containing released LolA and any bound lipoprotein.

-

Detection: The amount of Lpp released into the supernatant and captured by LolA is detected by SDS-PAGE and immunoblotting with anti-Lpp antibodies.[1][3]

-

Results: this compound was shown to inhibit the LolA-dependent release of Lpp from wild-type spheroplasts, but not from spheroplasts derived from resistant mutants with mutations in LolC or LolE.[1]

Conclusion and Future Directions

This compound is a pioneering inhibitor of the LolCDE complex, a novel and essential target in Gram-negative bacteria.[1] Its specific mechanism of action, which disrupts outer membrane biogenesis, offers a promising new avenue for antibiotic development. While its spectrum of activity is currently limited, the pyridineimidazole scaffold provides a valuable starting point for medicinal chemistry efforts to develop broader-spectrum inhibitors of the Lol pathway.[1] Further research into the structure of LolCDE in complex with these inhibitors will be crucial for designing next-generation antibiotics that can combat the growing threat of multidrug-resistant Gram-negative pathogens.

References

- 1. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. journals.asm.org [journals.asm.org]

The LolCDE Transporter: A Molecular Gateway for Bacterial Lipoprotein Trafficking

An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health, necessitating the exploration of novel antibacterial targets. The LolCDE transporter, an essential ATP-binding cassette (ABC) transporter complex embedded in the inner membrane, represents a promising target due to its critical role in the localization of lipoproteins (Lol) pathway. This technical guide provides a comprehensive overview of the structure, function, and experimental analysis of the LolCDE transporter, tailored for researchers, scientists, and drug development professionals.

Core Structure and Subunit Stoichiometry

The LolCDE complex is a hetero-oligomeric transporter responsible for the initial and crucial step of trafficking lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria.[1][2] Cryo-electron microscopy (cryo-EM) studies have revealed the intricate architecture of this molecular machine, which is composed of three distinct proteins: LolC, LolD, and LolE.[1][3][4]

The functional LolCDE complex consists of one copy of LolC, one copy of LolE, and two copies of the ATPase subunit LolD, forming a LolCDE2 stoichiometry.[5] LolC and LolE are homologous transmembrane proteins that form the central cavity for lipoprotein binding and translocation.[6] Each possesses a transmembrane domain (TMD) and a periplasmic domain (PLD).[1] The two LolD subunits are located in the cytoplasm and are responsible for ATP hydrolysis, which powers the transport process.[2][7]

| Component | Location | Number of Subunits | Key Function |

| LolC | Inner Membrane | 1 | Forms part of the transmembrane channel and interacts with LolA. |

| LolD | Cytoplasm | 2 | ATPase activity; powers lipoprotein transport. |

| LolE | Inner Membrane | 1 | Forms part of the transmembrane channel and is a primary lipoprotein binding site.[8] |

The Lipoprotein Transport Cycle: A Step-by-Step Mechanism

The transport of lipoproteins by LolCDE is a dynamic process involving a series of conformational changes driven by ATP binding and hydrolysis. Cryo-EM structures have captured the transporter in several key states: the apo (resting) state, the lipoprotein-bound state, and the nucleotide-bound (ATP or AMP-PNP) state, providing snapshots of the transport cycle.[1][9][10]

The proposed mechanism for lipoprotein transport by LolCDE is as follows:

-

Lipoprotein Recognition and Binding: In its apo, outward-facing conformation, LolCDE is open to the periplasm, allowing a mature lipoprotein to enter the V-shaped cavity formed by the transmembrane domains of LolC and LolE.[1][2] This initial binding is independent of ATP.[1] The three acyl chains of the lipoprotein are accommodated within hydrophobic pockets in the transporter.[4][11]

-

ATP-Induced Conformational Change: The binding of ATP to the LolD subunits triggers a significant conformational change. The two LolD subunits dimerize, leading to a closure of the V-shaped cavity in the transmembrane domain.[1] This movement is thought to push the bound lipoprotein outwards, away from the inner membrane.[1][2]

-

Transfer to LolA: The periplasmic chaperone protein LolA is recruited to the periplasmic domain of LolC.[2] The ATP-driven conformational changes in LolCDE facilitate the transfer of the lipoprotein from the transporter to LolA.[12]

-

ATP Hydrolysis and Resetting: Hydrolysis of ATP by LolD leads to the dissociation of the LolD dimer and resets the LolCDE transporter back to its initial apo state, ready for another cycle of lipoprotein transport.[7][12] The release of the lipoprotein to LolA is dependent on ATP hydrolysis.[8]

Figure 1: The lipoprotein transport cycle mediated by the LolCDE transporter.

Key Experimental Methodologies

The elucidation of the LolCDE transporter's structure and function has been made possible through a combination of sophisticated biochemical and biophysical techniques. The following sections detail the core experimental protocols.

Expression and Purification of the LolCDE Complex

A robust method for obtaining pure and functional LolCDE is a prerequisite for in vitro studies.

Experimental Workflow:

References

- 1. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dissection of an ABC transporter LolCDE function analyzed by photo-crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. bio-rad.com [bio-rad.com]

- 9. researchgate.net [researchgate.net]

- 10. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. In Vivo Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of LolCDE-IN-2 on Outer Membrane Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biogenesis of the outer membrane in Gram-negative bacteria is a complex and essential process, making it an attractive target for the development of novel antimicrobial agents. A critical component of this process is the Localization of lipoprotein (Lol) pathway, responsible for the transport of lipoproteins from the inner membrane to the outer membrane. The ATP-binding cassette (ABC) transporter, LolCDE, which initiates this transport, is a particularly promising drug target due to its essentiality. This technical guide provides an in-depth analysis of a potent small-molecule inhibitor of this complex, referred to herein as LolCDE-IN-2 (also known as compound 2, a pyridineimidazole derivative), and its impact on outer membrane biogenesis. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines key experimental protocols for its study, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Critical Role of the Lol Pathway in Outer Membrane Biogenesis

The outer membrane of Gram-negative bacteria serves as a formidable barrier, protecting the cell from environmental stresses and preventing the influx of many antibiotics.[1] This membrane is an asymmetric bilayer, with an inner leaflet of phospholipids and an outer leaflet primarily composed of lipopolysaccharide (LPS).[1] Integral to the structure and function of the outer membrane are lipoproteins, which are anchored to the membrane and play crucial roles in nutrient uptake, signal transduction, and the assembly of other outer membrane components.[1][2]

The transport of lipoproteins from their site of synthesis and modification in the inner membrane to the outer membrane is mediated by the Lol pathway.[1][2] This pathway is essential for the viability of most Gram-negative bacteria. The key components of the Lol pathway are:

-

LolCDE: An inner membrane-embedded ABC transporter that recognizes and extracts outer membrane-destined lipoproteins from the inner membrane.[1][2] This process is ATP-dependent.

-

LolA: A periplasmic chaperone protein that receives the lipoprotein from LolCDE and shuttles it across the aqueous periplasm.[1]

-

LolB: An outer membrane lipoprotein that receives the lipoprotein from LolA and facilitates its insertion into the inner leaflet of the outer membrane.[1]

Given its essential nature and its location in the bacterial envelope, the LolCDE complex represents a prime target for the development of new antibiotics.

This compound: A Pyridineimidazole Inhibitor of the LolCDE Complex

This compound is a pyridineimidazole-based small molecule that has been identified as a potent inhibitor of the LolCDE complex.[1][2] It represents a novel class of antibacterial compounds that specifically disrupt outer membrane biogenesis.

Mechanism of Action

This compound exerts its antibacterial effect by directly binding to the LolCDE complex and inhibiting its function.[1] This inhibition blocks the release of lipoproteins from the inner membrane, preventing their transport to the outer membrane.[1] The accumulation of lipoproteins in the inner membrane and the lack of their delivery to the outer membrane disrupts the integrity and biogenesis of the outer membrane, ultimately leading to cell death.[3]

Genetic studies have shown that resistance to this compound arises from mutations in the lolC and lolE genes, which encode the transmembrane subunits of the LolCDE complex.[1] This provides strong evidence that LolCDE is the direct target of the inhibitor.

Quantitative Data: The Impact of this compound on Bacterial Growth

The inhibitory activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays against various Gram-negative bacteria. The data clearly demonstrates the potent activity of this compound and the impact of efflux pumps and target mutations on its efficacy.

| Bacterial Strain | Relevant Genotype | This compound (Compound 2) MIC (µg/mL) |

| Escherichia coli K-12 | Wild-type | >64 |

| Escherichia coli ΔtolC | Efflux pump deficient | 0.125 - 0.25[4][5] |

| Escherichia coli ΔtolC Δlpp | Efflux pump deficient, lipoprotein deficient | 2 |

| Escherichia coli ΔtolC LolC(N265K) | Efflux pump deficient, resistant mutant | >8 |

| Escherichia coli ΔtolC LolE(L371P) | Efflux pump deficient, resistant mutant | >8 |

| Haemophilus influenzae | Wild-type | 4 |

| Pseudomonas aeruginosa | Wild-type | >64 |

| Klebsiella pneumoniae | Wild-type | >64 |

| Acinetobacter baumannii | Wild-type | >64 |

Experimental Protocols

The characterization of LolCDE inhibitors like this compound involves a series of specialized experimental procedures. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Luria-Bertani broth) and incubate overnight at 37°C with shaking.

-

Inoculum Preparation: Dilute the overnight culture in fresh broth to achieve a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.[4]

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria without inhibitor) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.

Spheroplast-Based Lipoprotein Release Assay

This biochemical assay directly measures the ability of an inhibitor to block the LolCDE-mediated release of lipoproteins from the inner membrane.

-

Spheroplast Preparation:

-

Purification of LolA: Purify His-tagged LolA protein using affinity chromatography.

-

Lipoprotein Release Reaction:

-

Incubate the prepared spheroplasts with purified LolA in the presence of ATP.

-

Include different concentrations of this compound or a vehicle control (DMSO).

-

-

Separation and Detection:

-

Centrifuge the reaction mixture to pellet the spheroplasts.

-

The supernatant, containing LolA and any released lipoproteins, is collected.

-

Analyze the supernatant by SDS-PAGE followed by Western blotting using an antibody specific for a known outer membrane lipoprotein (e.g., Lpp).[1]

-

-

Data Analysis: A reduction in the amount of lipoprotein detected in the supernatant in the presence of this compound indicates inhibition of the LolCDE complex.[1]

Generation and Characterization of Resistant Mutants

This genetic approach is crucial for identifying the molecular target of a novel antibacterial compound.

-

Selection of Resistant Mutants:

-

Plate a high density of susceptible bacterial cells (e.g., 10^9 CFU) on agar plates containing this compound at concentrations 2x, 4x, and 8x the MIC.[8]

-

Incubate the plates until resistant colonies appear.

-

-

Confirmation of Resistance:

-

Isolate individual resistant colonies and re-streak them on selective plates.

-

Confirm the elevated MIC of the resistant isolates using the MIC determination protocol described above.

-

-

Whole-Genome Sequencing:

-

Bioinformatic Analysis:

-

Align the sequencing reads of the resistant mutants to the reference genome of the parental strain.

-

Identify single nucleotide polymorphisms (SNPs) and insertions/deletions that are unique to the resistant isolates. Mutations consistently found in genes encoding components of the LolCDE complex are strong indicators of the drug's target.

-

Transcriptional Profiling

This technique is used to understand the global cellular response to the inhibition of the Lol pathway.

-

Bacterial Culture and Treatment:

-

Grow the bacterial strain of interest to mid-log phase.

-

Expose the culture to a sub-inhibitory concentration of this compound for a defined period.

-

-

RNA Extraction: Isolate total RNA from the treated and untreated control cells using a commercial RNA purification kit.

-

RNA Sequencing (RNA-Seq):

-

Deplete ribosomal RNA from the total RNA samples.

-

Construct cDNA libraries and perform high-throughput sequencing.

-

-

Quantitative PCR (qPCR):

-

Alternatively, for targeted gene expression analysis, convert RNA to cDNA.

-

Perform qPCR using primers specific for genes of interest (e.g., genes involved in envelope stress responses).[4]

-

-

Data Analysis:

-

For RNA-Seq, map the sequencing reads to the bacterial genome and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to this compound treatment.

-

For qPCR, calculate the fold change in gene expression relative to a housekeeping gene.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: The Lol pathway for lipoprotein transport in Gram-negative bacteria.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for inhibitor discovery and characterization.

Conclusion and Future Perspectives

This compound represents a significant advancement in the quest for novel antibiotics against Gram-negative pathogens. Its specific inhibition of the essential LolCDE complex disrupts outer membrane biogenesis, a mechanism distinct from most currently available antibiotics. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers working to further characterize this and other Lol pathway inhibitors.

Future research should focus on optimizing the pharmacological properties of pyridineimidazole derivatives to improve their efficacy against a broader spectrum of Gram-negative bacteria, including clinically important multidrug-resistant strains. Furthermore, a deeper understanding of the transcriptional and cellular responses to LolCDE inhibition will be invaluable for predicting and overcoming potential resistance mechanisms. The continued exploration of the Lol pathway as a therapeutic target holds great promise for addressing the urgent threat of antimicrobial resistance.

References

- 1. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors of gram-negative lipoprotein trafficking discovered by phenotypic screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lipoprotein synthesis in Escherichia coli spheroplasts: accumulation of lipoprotein in cytoplasmic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production and Visualization of Bacterial Spheroplasts and Protoplasts to Characterize Antimicrobial Peptide Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Generation of resistant mutants. [bio-protocol.org]

- 9. Whole Genome Next Generation Sequencing Mutation Identification in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

Exploring the Binding Site of LolCDE-IN-2 on the LolCDE Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site and mechanism of action of LolCDE-IN-2, a potent inhibitor of the essential bacterial lipoprotein transport machinery, the LolCDE complex. This document synthesizes current structural, genetic, and biochemical data to offer a comprehensive resource for researchers in antibacterial drug discovery.

Introduction to the LolCDE Complex and its Inhibition

The Lol (Localization of lipoproteins) pathway is crucial for the viability of most Gram-negative bacteria, responsible for transporting outer membrane lipoproteins from the inner membrane to their final destination. The inner membrane component of this pathway is the ATP-binding cassette (ABC) transporter, LolCDE. This complex is comprised of two transmembrane proteins, LolC and LolE, and two cytoplasmic ATPase subunits, LolD. The LolCDE complex recognizes and extracts lipoproteins from the inner membrane, a process powered by ATP hydrolysis, and transfers them to the periplasmic chaperone, LolA. Given its essentiality and location, the LolCDE complex is an attractive target for the development of novel antibiotics.

This compound (also referred to as compound 2) is a pyridineimidazole-based small molecule inhibitor identified through phenotypic screening that targets the LolCDE complex. Its antibacterial activity stems from the disruption of lipoprotein trafficking, leading to the mislocalization of lipoproteins and ultimately, cell death.

The Binding Site of this compound

While a co-crystal or cryo-EM structure of this compound bound to the LolCDE complex is not yet publicly available, significant insights into its binding site have been gleaned from genetic studies of resistance mutations.

Mutations conferring resistance to this compound and other inhibitors like G0507 have been mapped to the transmembrane and periplasmic regions of both LolC and LolE. These findings strongly suggest that the inhibitor binding pocket is located at the interface of these two subunits, likely within the periplasmic domain or near the periplasm-inner membrane boundary.

Key regions implicated in inhibitor binding include:

-

The periplasmic extensions of the second transmembrane helix (TM2) of LolC .

-

The periplasmic loop between the third and fourth transmembrane helices (TM3 and TM4) of LolE .

Computational docking studies of other LolCDE inhibitors, such as lolamicin, support a binding model where the inhibitor occupies the lipoprotein binding cavity, overlapping with the regions where the acyl chains of the lipoprotein substrate would normally bind. This suggests a competitive or allosteric mechanism of inhibition.

Quantitative Data

Quantitative data on the activity of this compound is primarily in the form of minimum inhibitory concentrations (MIC) against various bacterial strains. Direct binding affinity data such as Kd, Ki, or IC50 for the interaction between this compound and the purified LolCDE complex are not extensively reported in the public literature.

| Compound | Assay | Organism/System | Value | Reference |

| This compound | Minimum Inhibitory Concentration (MIC) | E. coli MG1655 | 2 µg/mL | [1] |

| G0507 | Inhibition of ortho-vanadate-stimulated ATPase activity (IC50) | Purified LolCDEWT | 20.9 ± 1.7 µM | [2] |

Mechanism of Action

Biochemical studies have revealed that this compound does not function by preventing the initial binding of lipoproteins to the LolCDE complex. Instead, its primary mechanism of action is to promote the dissociation of bound lipoproteins from LolCDE .[1] This disrupts the efficient transfer of lipoproteins to the periplasmic chaperone LolA, effectively halting the transport pathway. This is evidenced by the inhibition of LolA-dependent release of the lipoprotein Lpp from spheroplasts in the presence of this compound.

Experimental Protocols

Spheroplast-based Lipoprotein Release Assay

This assay is used to biochemically confirm that an inhibitor targets the LolCDE-mediated release of lipoproteins from the inner membrane.

Principle: Spheroplasts are bacterial cells that have had their outer membrane and cell wall removed, leaving the inner membrane intact and accessible. The release of a specific lipoprotein (e.g., Lpp) from these spheroplasts into the supernatant is dependent on the function of LolCDE and the presence of the periplasmic chaperone LolA. Inhibition of LolCDE will result in a decrease in the amount of Lpp released.

Detailed Methodology:

-

Bacterial Strain and Growth: Use an appropriate E. coli strain (e.g., a strain with a compromised outer membrane like ΔtolC to increase inhibitor uptake). Grow cells to mid-log phase (OD600 of 0.5-0.8) in a suitable medium like LB broth.

-

Spheroplast Preparation:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with a buffer containing sucrose to maintain osmotic stability (e.g., 20% sucrose, 30 mM Tris-HCl, pH 8.0).

-

Resuspend the cells in the same buffer containing lysozyme (to digest the peptidoglycan) and EDTA (to destabilize the outer membrane).

-

Incubate on ice to allow for the formation of spheroplasts.

-

Gently pellet the spheroplasts and resuspend them in the osmotic buffer.

-

-

Lipoprotein Release Assay:

-

In a reaction tube, combine the prepared spheroplasts, purified LolA protein, and the test inhibitor (this compound) or a vehicle control (DMSO).

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes) to allow for lipoprotein release.

-

-

Analysis:

-

Centrifuge the reaction mixture to pellet the spheroplasts.

-

Carefully collect the supernatant, which contains the released LolA-lipoprotein complexes.

-

Analyze the supernatant by SDS-PAGE and immunoblotting using an antibody specific for the lipoprotein of interest (e.g., anti-Lpp).

-

A decrease in the amount of detected lipoprotein in the supernatant in the presence of the inhibitor indicates inhibition of the LolCDE complex.

-

In Vivo Photo-crosslinking Assay

This technique is employed to identify direct interactions between proteins within a living cell, and can be used to map the binding site of a substrate or inhibitor.

Principle: A photo-activatable amino acid analog, such as p-benzoyl-L-phenylalanine (pBpa), is incorporated into a specific site within a protein of interest (e.g., LolC or LolE). Upon exposure to UV light, the pBpa will covalently crosslink to any interacting molecules in close proximity.

Detailed Methodology:

-

Strain and Plasmid Construction:

-

Use a bacterial strain engineered to incorporate pBpa in response to an amber stop codon (TAG).

-

Create plasmids expressing LolC or LolE with a TAG codon at desired positions within the putative inhibitor binding site.

-

-

Cell Growth and pBpa Incorporation:

-

Grow the engineered cells in a medium supplemented with pBpa.

-

Induce the expression of the mutant LolC or LolE protein.

-

-

In Vivo Crosslinking:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Expose the cell suspension to UV light (e.g., 365 nm) to induce photo-crosslinking.

-

-

Analysis:

-

Lyse the cells and solubilize the membrane proteins.

-

Purify the LolCDE complex (e.g., via an affinity tag on one of the subunits).

-

Analyze the purified complex by SDS-PAGE and immunoblotting to detect higher molecular weight species corresponding to crosslinked products (e.g., LolC-lipoprotein or LolE-lipoprotein).

-

Mass spectrometry can be used to identify the precise crosslinked residues.

-

Performing this experiment in the presence and absence of this compound can reveal if the inhibitor displaces the lipoprotein or alters the conformation of the complex.

-

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the LolD subunits of the LolCDE complex and can be used to determine if an inhibitor affects the complex's enzymatic activity.

Principle: The ATPase activity of LolCDE is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP over time.

Detailed Methodology:

-

Purification of LolCDE: Purify the LolCDE complex using standard protein purification techniques (e.g., affinity chromatography). The complex can be stabilized in detergent micelles or reconstituted into nanodiscs.

-

ATPase Reaction:

-

Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl2, and NaCl.

-

Add the purified LolCDE complex to the reaction buffer.

-

Pre-incubate with the inhibitor (this compound) or vehicle control.

-

Initiate the reaction by adding ATP.

-

Incubate at a constant temperature (e.g., 37°C) for a set time.

-

-

Phosphate Detection:

-

Stop the reaction and measure the amount of released Pi using a colorimetric method, such as the malachite green assay.

-

In this assay, a molybdate-malachite green reagent forms a colored complex with free phosphate, and the absorbance is measured spectrophotometrically (e.g., at 620-660 nm).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of phosphate.

-

Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg protein).

-

Determine the effect of the inhibitor on the ATPase activity (e.g., calculate IC50 values).

-

Visualizations

Lol Lipoprotein Transport Pathway

Caption: The Lol lipoprotein transport pathway in Gram-negative bacteria.

Experimental Workflow for this compound Characterization

Caption: Logical workflow for the characterization of this compound.

Proposed Model of this compound Inhibition

Caption: Model for the inhibitory action of this compound.

References

The Dawn of a New Antibiotic Era: A Technical Guide to the Discovery and Significance of LolCDE Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance in Gram-negative bacteria presents a formidable challenge to global health. The unique outer membrane of these pathogens acts as a highly effective barrier, rendering many existing antibiotics obsolete. In the quest for novel therapeutic strategies, the lipoprotein transport (Lol) pathway has emerged as a promising and largely unexploited target. This in-depth technical guide delves into the discovery, mechanism of action, and profound significance of inhibitors targeting the essential LolCDE complex, a critical gatekeeper in the biogenesis of the Gram-negative outer membrane.

The LolCDE Complex: An Achilles' Heel in Gram-Negative Bacteria

The Lol pathway is responsible for the transport of lipoproteins from the inner membrane to the outer membrane, a process vital for the structural integrity and function of the bacterial cell envelope.[1][2][3] The core of this pathway is the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane.[1][2] This complex recognizes and extracts outer membrane-destined lipoproteins, initiating their journey across the periplasm.[1][2] The essential nature of the LolCDE complex for the viability of a wide range of Gram-negative pathogens makes it an attractive target for the development of new antibiotics.[4]

The Discovery of LolCDE Inhibitors: A Paradigm Shift in Antibiotic Research

The discovery of small molecules that specifically inhibit the LolCDE complex has opened a new frontier in the fight against Gram-negative infections. These inhibitors were primarily identified through high-throughput phenotypic screens, a testament to the power of this approach in uncovering novel antibacterial agents with unique mechanisms of action.

Pioneering Inhibitor Classes

Several distinct chemical classes of LolCDE inhibitors have been identified, each with its own unique properties and potential for therapeutic development.

-

Pyridineimidazoles: This class of compounds was among the first to be identified as potent inhibitors of the LolCDE complex.[1][5] They have been shown to block the release of lipoproteins from the inner membrane, leading to bacterial cell death.[5]

-

Pyrrolopyrimidinediones (e.g., G0507): G0507 is a well-characterized LolCDE inhibitor that was discovered through a phenotypic screen for compounds that induce the σE stress response, a hallmark of outer membrane disruption.[6][7]

-

Lolamycin: A recently discovered and highly promising LolCDE inhibitor, lolamycin exhibits potent and selective activity against pathogenic Gram-negative bacteria while sparing the beneficial gut microbiota.[4][8] This unique selectivity profile makes it a particularly exciting candidate for further development.

Quantitative Analysis of Inhibitor Potency

The efficacy of LolCDE inhibitors is quantified through various in vitro assays, primarily by determining their Minimum Inhibitory Concentrations (MIC) against a panel of clinically relevant bacterial strains and their 50% inhibitory concentrations (IC50) against the purified LolCDE complex.

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative LolCDE Inhibitors

| Inhibitor Class | Compound | Organism | Strain | MIC (µg/mL) | Reference |

| Pyridineimidazole | Compound 1 | Escherichia coli | ATCC 25922 | 32 | [5] |

| Compound 1 | Escherichia coli | ΔtolC | 0.25 | [5] | |

| Compound 2 | Escherichia coli | ΔtolC | 0.125-0.25 | [3] | |

| Pyrrolopyrimidinedione | G0507 | Escherichia coli | MG1655 | >64 | [9] |

| G0507 | Escherichia coli | ΔtolC | 0.5 | [9] | |

| G0507 | Escherichia coli | imp4213 | 1 | [9] | |

| Novel Inhibitor | Lolamycin | Escherichia coli | MDR Clinical Isolates | Varies | [4][8] |

| Lolamycin | Klebsiella pneumoniae | MDR Clinical Isolates | Varies | [4][8] | |

| Lolamycin | Enterobacter cloacae | MDR Clinical Isolates | Varies | [4][8] |

Table 2: IC50 Values of G0507 Against LolCDE ATPase Activity

| Compound | LolCDE Variant | IC50 (µM) | Reference |

| ortho-vanadate | Wild-type | 20.9 ± 1.7 | [6][10] |

| ortho-vanadate | LolC(Q258K)DE | 36.4 ± 1.8 | [6][10] |

Mechanism of Action: Disrupting a Vital Transport System

LolCDE inhibitors exert their bactericidal effect by physically binding to the LolCDE complex and disrupting its function. This leads to the accumulation of unprocessed lipoproteins in the inner membrane, triggering a cascade of events that ultimately results in cell death.[6][10]

Inhibition of Lipoprotein Release

The primary mechanism of action of these inhibitors is the blockade of the release of lipoproteins from the inner membrane to the periplasmic chaperone, LolA.[5] This has been demonstrated through in vitro assays using spheroplasts, which are bacterial cells that have had their outer membrane removed.[5]

Stimulation of ATPase Activity and Resistance

Interestingly, some LolCDE inhibitors, such as G0507, have been shown to stimulate the ATPase activity of the wild-type LolCDE complex.[6][10] However, in resistant mutants harboring specific amino acid substitutions in LolC, this stimulatory effect is abolished, suggesting a complex interplay between inhibitor binding and the conformational changes required for ATP hydrolysis and lipoprotein transport.[6][10] Resistance to LolCDE inhibitors is often conferred by mutations in the lolC, lolD, or lolE genes.[6]

Cellular Consequences of LolCDE Inhibition: Triggering Envelope Stress Responses

The disruption of lipoprotein trafficking by LolCDE inhibitors elicits a strong stress response in Gram-negative bacteria, primarily through the activation of envelope stress response pathways. These pathways are sophisticated signaling networks that sense and respond to damage to the bacterial cell envelope.

The σE Stress Response

Inhibition of LolCDE leads to the accumulation of mislocalized lipoproteins, which is a potent inducer of the σE (sigma E) stress response.[6][10] This pathway is activated by the proteolytic degradation of the anti-sigma factor RseA, leading to the release of the alternative sigma factor σE, which then directs the transcription of genes involved in repairing the cell envelope.

The Cpx and Rcs Stress Responses

The Cpx two-component system and the Rcs phosphorelay are two other key envelope stress response pathways that are activated upon LolCDE inhibition.[6][11][12][13][14] These systems sense different types of envelope stress and regulate the expression of a distinct set of genes involved in maintaining envelope integrity.

Experimental Protocols

A thorough understanding of the experimental methodologies used to study LolCDE inhibitors is crucial for researchers in this field. The following sections provide detailed protocols for key assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a LolCDE inhibitor is the lowest concentration that prevents visible growth of a bacterium. It is a fundamental measure of the inhibitor's potency.

Protocol:

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated overnight at 37°C. The overnight culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in fresh broth.[4]

-

Preparation of Inhibitor Dilutions: A serial two-fold dilution of the LolCDE inhibitor is prepared in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the inhibitor dilutions. The plate is then incubated at 37°C for 16-20 hours.[4]

-

Determination of MIC: The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.

In Vitro ATPase Activity Assay

This assay measures the ability of a LolCDE inhibitor to affect the ATP hydrolysis activity of the purified LolCDE complex.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified and reconstituted LolCDE complex (e.g., 0.2 µM), ATP (e.g., 2 mM), MgCl2 (e.g., 2 mM), and varying concentrations of the LolCDE inhibitor in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl).[15][16][17]

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 15-30 minutes).[15][16][17]

-

Measurement of Phosphate Release: The amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.[15] The absorbance is measured at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The ATPase activity is calculated based on a standard curve of known phosphate concentrations. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.[10]

LolA-Dependent Lipoprotein Release Assay from Spheroplasts

This assay directly measures the ability of an inhibitor to block the transfer of lipoproteins from the inner membrane to the periplasmic chaperone LolA.

Protocol:

-

Spheroplast Preparation: Bacterial cells are treated with lysozyme and EDTA to remove the outer membrane, resulting in the formation of spheroplasts.[5][18]

-

Incubation with Inhibitor and LolA: The prepared spheroplasts are incubated with the LolCDE inhibitor (or a vehicle control) and purified, His-tagged LolA protein.[5][18][19]

-

Separation and Detection: After incubation, the spheroplasts are separated from the supernatant by centrifugation. The amount of lipoprotein (e.g., Lpp) released into the supernatant and bound to LolA is detected by SDS-PAGE and immunoblotting using specific antibodies against the lipoprotein.[5][18][19] The amount of a control outer membrane protein (e.g., OmpA), which is not transported by the Lol system, is also assessed to ensure the specificity of the assay.[5][18][19]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex biological processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

Caption: Inhibition of the LolCDE complex by a small molecule inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. scienceopen.com [scienceopen.com]

- 3. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Maintaining Integrity Under Stress: Envelope Stress Response Regulation of Pathogenesis in Gram-Negative Bacteria [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | The Rcs System in Enterobacteriaceae: Envelope Stress Responses and Virulence Regulation [frontiersin.org]

- 13. The Rcs System in Enterobacteriaceae: Envelope Stress Responses and Virulence Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | New Insights into the Non-orthodox Two Component Rcs Phosphorelay System [frontiersin.org]

- 15. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Specificity of LolCDE-IN-2 for Bacterial ABC Transporters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The lipoprotein transport (Lol) system, essential for the viability of these bacteria and absent in eukaryotes, represents a promising target for novel antibiotics. Within this pathway, the ATP-binding cassette (ABC) transporter LolCDE is a critical component responsible for the release of outer membrane-destined lipoproteins from the inner membrane. This technical guide provides a comprehensive overview of LolCDE-IN-2, a potent and specific small-molecule inhibitor of the LolCDE complex. We present its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of new antibacterial agents targeting the Lol pathway.

Introduction to the Lol Pathway and the LolCDE Complex

In Gram-negative bacteria, the proper localization of lipoproteins to the outer membrane is crucial for maintaining cell envelope integrity and various physiological functions. This process is mediated by the Lol pathway, which consists of five essential proteins: LolA, LolB, LolC, LolD, and LolE. The inner membrane complex, LolCDE, functions as an ABC transporter that utilizes the energy from ATP hydrolysis to extract lipoproteins from the inner membrane and transfer them to the periplasmic chaperone, LolA.[1] LolA then shuttles the lipoproteins across the periplasm to the outer membrane receptor, LolB, which facilitates their final insertion into the outer membrane.[2] Given its essentiality and conservation among Gram-negative pathogens, the LolCDE complex is an attractive target for the development of novel antibiotics.

This compound: A Specific Inhibitor of Lipoprotein Transport

This compound, also referred to in the literature as "compound 2," is a pyridine-imidazole-based small molecule identified through high-throughput screening for its potent antibacterial activity against Gram-negative bacteria.[2][3][4] This inhibitor has been shown to specifically target the LolCDE complex, leading to the disruption of lipoprotein trafficking, the accumulation of unprocessed lipoproteins in the inner membrane, and ultimately, bacterial cell death.[1][3]

Mechanism of Action

This compound is believed to bind to the transmembrane domains of the LolCDE complex, interfering with the conformational changes necessary for lipoprotein release.[3] Evidence for this mechanism comes from several key observations:

-

Inhibition of Lipoprotein Release: Treatment of E. coli spheroplasts with this compound blocks the LolA-dependent release of the major outer membrane lipoprotein, Lpp.[2]

-

Resistance Mutations: Spontaneous resistance to this compound arises from mutations in the lolC and lolE genes, which encode the transmembrane subunits of the LolCDE complex. These mutations likely alter the inhibitor's binding site, reducing its efficacy.[2]

-

Stimulation of ATPase Activity: Interestingly, some inhibitors of ABC transporters can stimulate their ATPase activity without promoting substrate transport. Studies with related compounds have shown that they bind to LolCDE and stimulate its ATPase activity in wild-type complexes, but not in resistant mutants.[1] This suggests that the inhibitor locks the transporter in a conformation that uncouples ATP hydrolysis from productive lipoprotein transport.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound, demonstrating its potent and specific activity against Escherichia coli.

| Parameter | Organism/Target | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | E. coli (efflux-deficient, ΔtolC) | 0.125 - 0.25 µg/mL | [3] |

| Minimum Inhibitory Concentration (MIC) | E. coli (wild-type) | 8 µg/mL | [5] |

| Minimum Inhibitory Concentration (MIC) | E. coli (ΔtolC, LolC N265K mutant) | >64 µg/mL | [2] |

| Minimum Inhibitory Concentration (MIC) | E. coli (ΔtolC, LolE L371P mutant) | >64 µg/mL | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity and specificity of this compound.

Spheroplast-Based Lipoprotein Release Assay

This assay biochemically confirms the inhibition of LolCDE-mediated lipoprotein transport.

4.1.1. Materials

-

E. coli strain (e.g., BW25113)

-

Luria-Bertani (LB) broth

-

Cephalexin

-

Tris-HCl buffer (pH 7.8)

-

Sucrose

-

MgCl₂

-

Lysozyme

-

Purified LolA protein

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

SDS-PAGE reagents

-

Anti-Lpp antibody for Western blotting

4.1.2. Protocol

-

Spheroplast Preparation:

-

Grow E. coli to mid-log phase in LB broth.

-

Induce filamentation by adding cephalexin and incubating for 2-3 hours.

-

Harvest the filamentous cells by centrifugation.

-

Resuspend the cell pellet in a Tris-sucrose buffer.

-

Add lysozyme to digest the peptidoglycan layer, forming spheroplasts.

-

Gently harvest the spheroplasts by centrifugation and resuspend in a Tris-sucrose-MgCl₂ buffer.[6][7]

-

-

Inhibition Assay:

-

Pre-incubate the prepared spheroplasts with varying concentrations of this compound or DMSO (vehicle control) for 15 minutes at 37°C.

-

Initiate the lipoprotein release reaction by adding purified LolA protein and ATP.

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

-

-

Analysis:

-

Separate the spheroplasts from the supernatant (containing released Lpp-LolA complexes) by centrifugation.

-

Analyze the supernatant fraction by SDS-PAGE and Western blotting using an anti-Lpp antibody.

-

Quantify the amount of released Lpp in the presence of the inhibitor compared to the vehicle control to determine the extent of inhibition.

-

In Vitro ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of the purified LolCDE complex.

4.2.1. Materials

-

Purified and reconstituted LolCDE complex (in proteoliposomes or nanodiscs)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂)

-

ATP

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Malachite green reagent or radioactive [γ-³²P]ATP for phosphate detection

4.2.2. Protocol

-

Reaction Setup:

-

In a 96-well plate, add the purified LolCDE complex to the assay buffer.

-

Add varying concentrations of this compound or DMSO.

-

Pre-incubate for 10-15 minutes at 37°C.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding a defined concentration of ATP.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

-

Detection of ATP Hydrolysis:

-

Malachite Green Method:

-

Stop the reaction by adding the malachite green reagent, which forms a colored complex with free inorganic phosphate.

-

Measure the absorbance at a specific wavelength (e.g., 620-650 nm).[8]

-

-

Radioactive Method:

-

Use [γ-³²P]ATP in the reaction.

-

Stop the reaction and separate the released ³²Pi from the unhydrolyzed [γ-³²P]ATP using a molybdate-based extraction.

-

Quantify the amount of ³²Pi using scintillation counting.[9]

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of inorganic phosphate.

-

Calculate the rate of ATP hydrolysis for each inhibitor concentration and compare it to the control to determine if the compound stimulates or inhibits ATPase activity.

-

Visualizations

Signaling Pathway of LolCDE Inhibition

Caption: Mechanism of LolCDE inhibition by this compound.

Experimental Workflow for Specificity Assessment

Caption: Experimental workflow for determining the specificity of this compound.

Conclusion

This compound represents a promising class of inhibitors that specifically target the essential LolCDE ABC transporter in Gram-negative bacteria. Its potent activity and defined mechanism of action make it a valuable chemical probe for studying the Lol pathway and a strong candidate for further preclinical development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers aiming to characterize this compound and other novel inhibitors of this critical bacterial process. Future work should focus on obtaining high-resolution structural information of this compound in complex with LolCDE to guide structure-based drug design and further improve the potency and pharmacokinetic properties of this important inhibitor class.

References